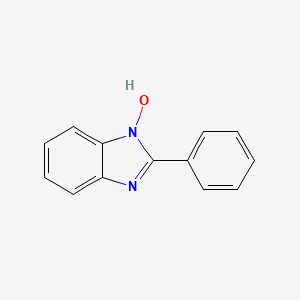

1-Hydroxy-2-phenylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Hydroxy-2-phenylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a hydroxyl group at the first position and a phenyl group at the second position

Mechanism of Action

Target of Action

1-Hydroxy-2-phenylbenzimidazole, a derivative of the benzimidazole class of compounds, is known to interact with various biological targets. Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Benzimidazole derivatives are known to influence various biochemical pathways due to their wide range of biological properties

Result of Action

Benzimidazole derivatives are known to exhibit various biological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities

Biochemical Analysis

Biochemical Properties

1-Hydroxy-2-phenylbenzimidazole interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to be a valuable synthetic intermediate for the assembly of heterocyclic structures . The compound has been found to exhibit potential biological activity, including antiprotozoal, antitumor, and antiviral activity, as well as herbicidal properties .

Cellular Effects

This compound has shown effects on various types of cells and cellular processes. For instance, it has been found to exhibit bioactivity against cancer cell lines A549, MDA-MB-231, and PC3 . The presence of certain substituent groups in its structure can significantly increase its anticancer activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is likely involved in metabolic pathways similar to other benzimidazole derivatives. These compounds are known to interact with various enzymes and cofactors

Transport and Distribution

It is likely that it interacts with transporters or binding proteins and has effects on its localization or accumulation, similar to other benzimidazole derivatives .

Subcellular Localization

It is likely that it includes targeting signals or post-translational modifications that direct it to specific compartments or organelles, similar to other benzimidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-phenylbenzimidazole can be synthesized through several methods. One common approach involves the reaction of o-nitrosoaniline with benzaldehyde in the presence of catalytic amounts of acetic acid. This reaction proceeds via the formation of a nitroso imine intermediate, leading to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-phenylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxides.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Coupling Reactions: It can act as a coupling reagent in peptide synthesis.

Common Reagents and Conditions:

Oxidation: Reagents such as sodium perborate or 3-chloroperbenzoic acid can be used under controlled conditions.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Coupling Reactions: Organophosphorus esters of this compound are used as efficient peptide coupling reagents.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Substitution: Various substituted benzimidazole derivatives.

Coupling Reactions: Formation of amides and peptides with minimal racemization.

Scientific Research Applications

1-Hydroxy-2-phenylbenzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

1-Hydroxyimidazole: Shares the hydroxyl group but lacks the phenyl substitution.

2-Phenylbenzimidazole: Lacks the hydroxyl group but has the phenyl substitution.

Benzimidazole N-oxides: Similar in structure but with different oxidation states.

Uniqueness: 1-Hydroxy-2-phenylbenzimidazole is unique due to the presence of both the hydroxyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name |

1-hydroxy-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-15-12-9-5-4-8-11(12)14-13(15)10-6-2-1-3-7-10/h1-9,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMDWWPPYZUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Q1: What is the primary mechanism of action for the gastroprotective effects of 1-Hydroxy-2-phenylbenzimidazole?

A1: Research suggests that this compound exhibits gastroprotective effects, at least in part, by attenuating acid secretion in the stomach. [, ] This is supported by studies showing a reduction in gastric acidity and ulcer formation in rats pretreated with the compound before ethanol exposure. [] Further research is needed to fully elucidate the underlying mechanisms.

Q2: What is the significance of the tautomeric structure of this compound?

A2: Early studies were uncertain about the dominant tautomeric form of this compound. The successful synthesis of 3-methyl-2-phenylbenzimidazole-1-oxide confirmed that this compound primarily exists in the hydroxy form (Ia) rather than the N-oxide form (Ib), at least in aqueous solutions. [] This finding helps clarify its reactivity and potential interactions.

Q3: How effective is this compound in reducing ethanol-induced gastric ulcers compared to other treatments?

A3: In rat models, this compound (25 and 50 mg/kg) significantly reduced both the number and length of ethanol-induced gastric ulcers. [] The highest curative ratio (53.89%) was achieved when the highest dose (50 mg/kg) was combined with ranitidine, a known H2 receptor antagonist. [] This suggests a potential synergistic effect and warrants further investigation into combination therapies.

Q4: Has this compound demonstrated utility beyond its potential gastroprotective effects?

A4: Yes, derivatives of this compound, specifically its organophosphorus esters, have shown promise as peptide coupling reagents. [, ] These derivatives have been successfully used in synthesizing various amides and peptides with minimal racemization. [] This highlights the versatility of the compound as a scaffold for developing new chemical tools.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)

![1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine](/img/structure/B2548981.png)

![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)

![[4-(6-Fluoroquinazolin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2548987.png)

![3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine](/img/structure/B2548988.png)

![4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2548989.png)

![N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2548991.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)